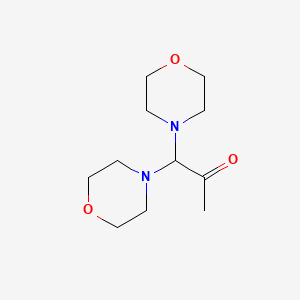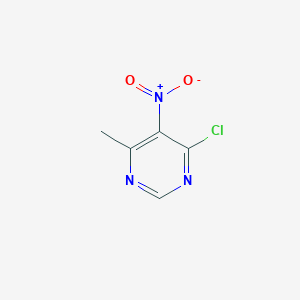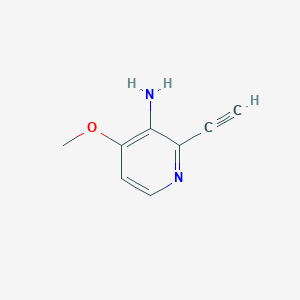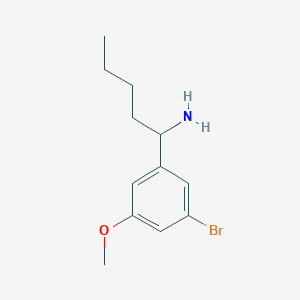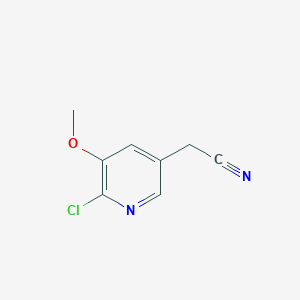
2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 5th position, and an acetonitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-5-methoxypyridine with acetonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The acetonitrile group can participate in nucleophilic addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methoxypyridin-2-amine hydrochloride: Similar structure but with an amine group instead of an acetonitrile group.
2-Chloro-6-methoxypyridine: Lacks the acetonitrile group but has similar chloro and methoxy substitutions.
Uniqueness
2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-(6-chloro-5-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-6(2-3-10)5-11-8(7)9/h4-5H,2H2,1H3 |
InChI Key |
STZQPHXWPSWABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
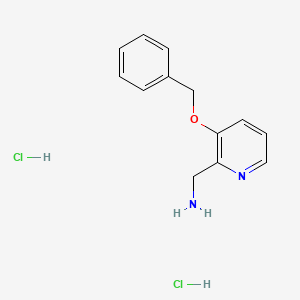
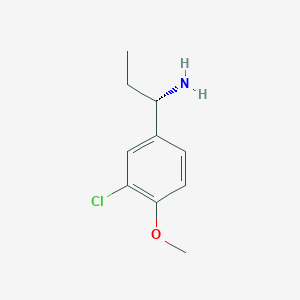

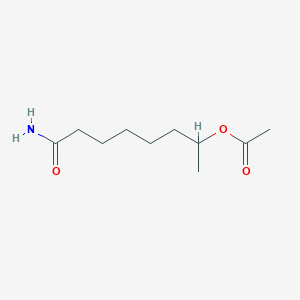


![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
